Ulipristal Diacetate, commonly known as Ulipristal Acetate, is a synthetic compound classified as a selective progesterone receptor modulator. It is primarily utilized in the field of reproductive health for emergency contraception and the management of uterine fibroids. The compound is derived from 19-norprogesterone and exhibits both antagonistic and partial agonist activities at the progesterone receptor, making it effective in various therapeutic contexts. Additionally, Ulipristal Diacetate has been noted for its binding affinity to glucocorticoid receptors, although it has a lower activity compared to other compounds such as mifepristone .
Ulipristal Diacetate is classified under the category of hormonal contraceptives and is recognized for its role in reproductive health. It is marketed under several brand names, including Ella and Fibristal, and is available in various formulations, primarily as oral tablets . The compound's chemical identification includes a CAS number of 126784-99-4 and an IUPAC name that reflects its complex structure: (1R,3aS,3bS,10R,11aS)-1-acetyl-10-[4-(dimethylamino)phenyl]-11a-methyl-7-oxo-cyclopenta[a]phenanthren-1-yl acetate .
The synthesis of Ulipristal Diacetate has been explored through various methods. A notable approach involves a six-step process that includes epoxidation, cyanation, hydroxyl group protection, Grignard addition, methylation, and acetylation. This method has been optimized to achieve a total yield of approximately 27.4%, making it suitable for industrial production .
The steps are briefly outlined as follows:
This synthesis route not only enhances yield but also simplifies operational procedures compared to previous methods .
The molecular structure of Ulipristal Diacetate is characterized by its complex arrangement of carbon rings and functional groups. Its chemical formula is , indicating the presence of 30 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and four oxygen atoms .
The structural representation includes:
The InChI key for Ulipristal Diacetate is OOLLAFOLCSJHRE-ZHAKMVSLSA-N, which provides a unique identifier for its chemical structure in databases .
Ulipristal Diacetate undergoes various chemical reactions that are critical for its functionality as a selective progesterone receptor modulator. Key reactions include:
These reactions are essential for understanding the drug's efficacy and safety profile in clinical applications.
The mechanism of action of Ulipristal Diacetate involves its interaction with progesterone receptors in various tissues such as the uterus, cervix, ovaries, and hypothalamus. When administered:
Pharmacokinetic studies indicate that after a single dose of 30 mg, the half-life in plasma is approximately 32.4 hours, which supports its effectiveness as an emergency contraceptive .
Ulipristal Diacetate exhibits several notable physical and chemical properties:
Physical properties such as boiling point and melting point remain undetermined under typical conditions but are critical for formulation development .
Ulipristal Diacetate has significant applications in reproductive health:
Research continues into additional therapeutic uses based on its mechanism of action at progesterone receptors.
Ulipristal acetate (UPA) is a 19-norprogesterone derivative characterized by a 11β-(4-N,N-dimethylaminophenyl) substituent and a 17α-acetoxy group, which confers potent antiprogestational activity as a selective progesterone receptor modulator (SPRM) [1] [8]. Early synthetic routes suffered from inefficiency: Cook's method utilized 9 steps starting from 3-methoxy-19-norpregna-1,3,5(10),17(20)-tetraene, achieving a mere 0.62% yield while employing highly toxic osmium tetroxide [1]. Subsequent approaches by Kim et al. improved yields (12.5–19.5%) but relied on hazardous cyanide reagents (KCN or acetone cyanohydrin) for 17β-cyano intermediate formation [1] [8]. A critical advancement involved adopting 3-ethylenedioxy-estra-5(10),9(11)-diene-17-one (1) as a strategic starting material. This ketal-protected diene system enables regioselective epoxidation and avoids problematic functional group manipulations [1] [8]. Structural optimization focused on enhancing binding affinity to the progesterone receptor while minimizing off-target glucocorticoid effects, achieved through the sterically demanding 11β-aryl substituent and C17 acetate modification [8] [9].
Table 1: Evolution of Synthetic Routes for Ulipristal Acetate
Starting Material | Key Steps | Total Steps | Yield (%) | Toxic Reagents | Key Limitations |
---|---|---|---|---|---|
3-Methoxy-19-norpregna-1,3,5(10),17(20)-tetraene | Osmium-catalyzed dihydroxylation | 9 | 0.62 | OsO₄ | Extreme toxicity, low yield, complex purification |
3-Ethylendioxy-17β-cyano-17α-hydroxy-5(10),9(11)-diene | Cyanohydrin formation | 7 | 12.5 | KCN/Acetone cyanohydrin | Cyanide toxicity, moderate yield |
17α-Hydroxy-19-norpregnen-4,9-diene-3,20-dione | Epoxidation/Reduction | Not reported | 19.5 | OsO₄/KCN | High cost, mixed stereochemistry |
3-Ethylenedioxy-estra-5(10),9(11)-diene-17-one (1) | Epoxidation/Cu-catalyzed Grignard | 8 | 27.2 | None (Optimized) | Improved diastereoselectivity (80:20) |
Diastereoselective epoxidation of the Δ⁵(¹⁰),⁹(¹¹)-diene system in 1 using hydrogen peroxide in dichloromethane yields an 80:20 mixture of 5α,10α-epoxide (2a) and 5β,10β-epoxide (2b) diastereomers [1] [8]. This ratio is crucial as 2a preferentially undergoes copper(I)-catalyzed 1,4-addition. The key stereochemical step involves copper(I) chloride-mediated Grignard addition of 4-(dimethylamino)phenylmagnesium bromide to epoxide 3a (derived from 2a), ensuring β-face attack to install the 11β-aryl group with high stereocontrol, forming intermediate 4 [1]. While asymmetric hydrogenation or organocatalytic methods for similar steroids are documented in reviews [3] [6], their application to UPA intermediates remains underexplored. Recent advances in chiral phosphoric acid-catalyzed imine reductions or N-heterocyclic carbene (NHC) catalysis for β-ketoesters could theoretically optimize the synthesis of early norpregnane precursors, potentially eliminating diastereomer separation [3] [6] [10]. For the 17α-ethynylation, sodium acetylide addition in THF proceeds without chiral induction but benefits from the conformational rigidity of the epoxy-ketal system [8].
Table 2: Catalytic Systems for Key Stereoselective Steps
Reaction Step | Catalyst/Reagent | Stereochemical Outcome | Yield Improvement | Potential Catalytic Alternatives |
---|---|---|---|---|
Δ⁹(¹¹) Epoxidation | H₂O₂/CH₂Cl₂ | 80:50 diastereomeric ratio (dr) | 30% higher α-selectivity vs. mCPBA | Chiral Mn-salen or VO(acac)₂ catalysts for enantioselective epoxidation |
11β-Aryl Addition | CuCl/PhMgBr (Grignard) | β-Facial selectivity >20:1 | Enables single-diastereomer route | Chiral Cu-bisoxazoline complexes for enantioselective conjugate addition |
17α-Ethynylation | Na⁺ ⁻C≡CH/THF | α-Orientation via steric control | >85% yield | Chiral phase-transfer catalysts for alkyne addition to steroidal ketones |
Industrial routes prioritize eliminating toxic solvents and reagents. The Chinese patent CN104910235A replaces dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) – a biomass-derived solvent with higher boiling point and lower toxicity – for epoxidation and phenylsulfenyl chloride steps [4]. Critical improvements include:
Table 3: Green Chemistry Metrics in Ulipristal Acetate Synthesis
Process Step | Traditional Method | Green Alternative | Environmental/Efficiency Gain |
---|---|---|---|
Epoxidation Solvent | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable feedstock, lower aquatic toxicity |
Acid Catalyst (Acetate Formation) | Perchloric acid (HClO₄) | Trifluoroacetic acid (TFA) | Eliminates explosion risk, easier quenching |
Ketal Deprotection | Acetone/H₂SO₄ | Ethanol/H₂SO₄ (solvent-free concentrate) | Reduces VOCs, enables solvent recovery |
Sulfoxide Elimination | Thermal (6–8 hours, 70°C) | Microwave (20 min, 100°C) | 40% energy reduction, higher purity |
Scalability hurdles include:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3